1-(Cinnolin-8-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-cinnolin-8-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)9-4-2-3-8-5-6-11-12-10(8)9/h2-6H,1H3 |
InChI Key |
BLMIRQSAPIQWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Cinnolin 8 Yl Ethanone
Strategies for the Construction of the Cinnoline (B1195905) Nucleus with an Acetyl Moiety
The formation of the bicyclic cinnoline structure, which is a fusion of a benzene (B151609) ring and a pyridazine (B1198779) ring, is the cornerstone of the synthesis. clockss.org Methodologies can be broadly categorized into those that proceed step-by-step, allowing for the isolation of intermediates, and those that combine multiple transformations into a single, more efficient operation.
Stepwise syntheses offer the advantage of control and the ability to purify intermediates, which can lead to higher purity in the final product. A classic and highly versatile method for cinnoline synthesis is the cyclization of an arenediazonium salt, a reaction first discovered by Richter. innovativejournal.inresearchgate.net
A widely applicable route involves the diazotization of an appropriately substituted ortho-aminoaryl ketone. innovativejournal.in For the synthesis of 1-(Cinnolin-8-yl)ethanone, the key precursor is 2-aminoacetophenone. The synthesis proceeds via the following conceptual steps:
Diazotization of Precursor: 2-Aminoacetophenone is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid like hydrochloric or sulfuric acid, at low temperatures. This reaction converts the primary amino group into a diazonium salt, a reactive intermediate. This method is noted to be quite general, providing a wide range of cinnoline derivatives in yields often ranging from 70-90%. innovativejournal.in
Intramolecular Cyclization: The resulting diazonium salt is then induced to cyclize. This can be achieved through various means, often involving a reaction that forms the N=N-C=C portion of the pyridazine ring. For example, the Richter synthesis involves the cyclization of diazotized o-alkynyl anilines. researchgate.net A related approach, the Widman-Stoermer synthesis, involves the cyclization of a diazonium salt derived from an o-amino-α,β-unsaturated compound. The acetyl group's electron-withdrawing nature and position on the ring are critical factors influencing the ease and outcome of the cyclization.
Another stepwise approach involves the Fischer indole (B1671886) synthesis-like cyclization of arylhydrazones, known as the Borsche synthesis. innovativejournal.in In this case, one would start with a phenylhydrazone derivative of a dicarbonyl compound where the phenylhydrazine (B124118) part contains the acetyl group at the ortho position. The cyclization is typically promoted by a strong acid.
To improve efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have been developed for cinnoline synthesis. nu.edu.kzresearchgate.netnih.gov These methods combine several reaction steps without isolating the intermediates, often leading to complex molecular structures in a single operation. nih.gov
A notable one-pot, two-step method for synthesizing cinnoline derivatives involves an organocatalytic electrosynthesis from ortho-alkynyl acetophenones and sulfonyl hydrazides. acs.orgacs.orgfigshare.com This approach is particularly relevant as it directly uses an acetophenone (B1666503) derivative. The reaction proceeds through a cascade of radical cyclization and migration, offering good to excellent yields and high regioselectivity under mild, metal-free conditions. acs.orgacs.org The tolerance for various substituents on the acetophenone moiety suggests its applicability for preparing this compound. acs.org
Other multi-component strategies include the reaction of arylglyoxals, cyclic ketones, and hydrazine (B178648) hydrate, which regioselectively produces dihydrobenzo[h]cinnolines. nih.gov While the specific precursors differ, these examples highlight the utility of MCRs in rapidly assembling the cinnoline core. nih.govacs.org
Precursor Selection and Design Considerations in this compound Synthesis
The choice of starting materials is fundamental to the success of the synthesis. The design of the precursor must account for the reaction conditions it will be subjected to and the desired final structure.
Key precursors for the synthesis of this compound include:
2-Aminoacetophenone : This is a primary precursor for methods involving the cyclization of diazonium salts. Its commercial availability and the direct presence of the required acetyl group make it an attractive starting point. innovativejournal.in
ortho-Alkynyl Acetophenones : These are crucial for the organocatalytic electrosynthesis approach. acs.orgfigshare.com The design of these precursors themselves may require several synthetic steps, such as introducing the alkyne group via Sonogashira coupling onto a halogenated acetophenone.
Aryl Phenylallylidene Hydrazones : For Borsche-type cyclizations, a hydrazone derived from a phenylhydrazine carrying a ortho-acetyl group would be required. The stability of the hydrazone and its cyclization regioselectivity are key design considerations. researchgate.net
The table below summarizes the primary precursors and the synthetic strategies they are associated with.
| Precursor Molecule | Synthetic Strategy | Key Features & Considerations |
| 2-Aminoacetophenone | Stepwise Diazotization/Cyclization | Direct route, acetyl group present from start; requires control of diazotization conditions. innovativejournal.in |
| ortho-Alkynyl Acetophenone | One-Pot Organocatalytic Electrosynthesis | Mild, metal-free conditions; precursor synthesis required. acs.orgfigshare.com |
| Aryl Hydrazone of a Dicarbonyl | Borsche-type Cyclization | Classic method; requires specifically substituted hydrazone; acid-catalyzed cyclization. innovativejournal.inresearchgate.net |
Optimization of Reaction Parameters for Yield and Regioselectivity
Achieving a high yield of the desired 8-acetyl isomer over other potential regioisomers requires careful optimization of several reaction parameters, including the catalytic system, solvent, and temperature.
A diverse array of catalysts can be employed to facilitate the formation of the cinnoline ring. These range from transition metals that enable C-H activation and cross-coupling reactions to metal-free organocatalysts.
Metal-Catalyzed Processes : Transition metals are powerful tools for constructing the cinnoline skeleton, often through C-H activation/annulation pathways. Rhodium(III), Iridium(III), and Ruthenium(II) catalysts are frequently used for these transformations. researchgate.netrsc.orgrsc.orgacs.org Palladium catalysts are essential for cross-coupling reactions to build complex precursors, while Lewis acids like aluminum chloride (AlCl₃) can catalyze the cyclization of hydrazones. researchgate.net
Organocatalysis : Metal-free catalytic systems offer a greener alternative. Piperidine has been used as a base catalyst in visible-light-assisted syntheses. nu.edu.kz An electrochemical method using an organocatalyst has also been developed, highlighting a move towards more sustainable synthetic protocols. acs.orgacs.org
The following table details various catalytic systems used in the synthesis of cinnoline derivatives.
| Catalyst Type | Specific Catalyst Examples | Reaction Type | Reference |
| Metal Catalysts | [RhCpCl₂]₂ / AgSbF₆ | C-H Activation / Annulation | rsc.org |
| [IrCpCl₂]₂ / AgSbF₆ | C-H Activation / Cyclization | acs.orgresearchgate.net | |
| [Ru(p-cymene)Cl₂]₂ | C-H Functionalization / Annulation | researchgate.net | |
| Pd(OAc)₂ | Cross-Coupling / Cyclization | researchgate.net | |
| AlCl₃ | Lewis Acid-Catalyzed Cyclization | researchgate.net | |
| Organocatalysts | Piperidine | Base-Catalyzed Photoreaction | nu.edu.kz |
| TEMPO / N-hydroxyphthalimide | Electrochemically-mediated Radical Cyclization | acs.orgacs.org | |
| Saccharin | One-pot Amidation/Cyclization | ijper.org |
The reaction medium and temperature are critical variables that can profoundly influence reaction rate, yield, and even the product distribution.
Solvent Effects : The polarity and coordinating ability of the solvent can stabilize intermediates and transition states, thereby affecting the reaction outcome. For instance, in one study, a mixed solvent system of ethanol (B145695) and water (EtOH/H₂O) in a 2:1 ratio was found to be optimal for a cyclization reaction, providing a significantly higher yield than other solvents or ratios. nih.gov In other cases, toluene (B28343) was found to be the superior solvent for an AlCl₃-catalyzed reaction, researchgate.net while some uncatalyzed cycloadditions proceeded best in chloroform. rsc.org The choice of solvent is therefore highly dependent on the specific reaction mechanism.
Temperature Control : Temperature can be a decisive factor in controlling product selectivity. A remarkable example is the cyclization of (2-ethynylphenyl)dialkyltriazenes, where heating to 170 °C yields a mixture of products, but increasing the temperature to 200 °C leads exclusively to the cinnoline product. acs.org Microwave irradiation is also frequently employed to accelerate reactions, drastically reducing reaction times from days to hours or minutes while maintaining high yields by enabling precise and rapid heating to higher temperatures than conventional reflux. rsc.orgrsc.org However, for some reactions, an optimal temperature exists, and deviation in either direction can lead to diminished yields. nih.gov
Purification and Isolation Techniques for this compound
The isolation and purification of the target compound this compound from a crude reaction mixture are critical steps to obtain a product with high purity. The methodologies employed typically involve a combination of chromatographic techniques and crystallization protocols, which are standard procedures in synthetic organic chemistry for the purification of solid organic compounds. The choice of a specific method or a combination of methods depends on the nature of the impurities present in the crude product.
Chromatographic Methods (Column Chromatography, TLC)
Chromatographic methods are fundamental for the separation and purification of this compound from byproducts and unreacted starting materials. These techniques exploit the differential partitioning of the compound and impurities between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) serves as a rapid and effective analytical tool to monitor the progress of the synthesis of cinnoline derivatives. mdpi.comjocpr.com It is also instrumental in determining the optimal solvent system (eluent) for column chromatography. By spotting the crude reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it with various solvent mixtures, the separation of the desired product from impurities can be visualized, often under a UV lamp. chemijournal.com The selection of the eluent is aimed at achieving a retention factor (Rf) of approximately 0.35 for the target compound to ensure efficient separation on a column. uvic.ca
Column Chromatography: Column chromatography is the primary preparative technique used for the purification of significant quantities of cinnoline derivatives. uvic.canih.gov A glass column is packed with a solid adsorbent, known as the stationary phase, most commonly silica gel or alumina. thieme-connect.deiucr.org The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column.
The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. For cinnoline derivatives, various eluent systems have been successfully employed. Non-polar solvents like hexane (B92381) are often used initially to elute non-polar impurities, followed by a gradual increase in solvent polarity by adding solvents such as ethyl acetate, dichloromethane (B109758), or acetonitrile (B52724) to elute the desired compound. mdpi.comnih.govthieme-connect.de The fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. After combining the pure fractions, the solvent is removed under reduced pressure to yield the purified compound. iucr.org
Table 1: Examples of Chromatographic Conditions for Cinnoline Derivatives
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]cinnolin-1-yl)ethanone derivative | Silica Gel | Hexane/Ethyl Acetate (4:1) | mdpi.com |
| Cinnoline derivative | Deactivated Alumina F20 | Hexane, CCl4, then CH2Cl2/MeCN (4:1) | thieme-connect.de |
| Cinnolin-4(1H)-one derivatives | Silica Gel | Toluene/Ethyl Acetate (8:2 or 9:1) | nih.gov |
| Cinnolin-4(1H)-one derivatives | Silica Gel | Cyclohexane/Ethyl Acetate (4:1, 2:1, or 1:1) | nih.govtandfonline.com |
| Cinnolin-4(1H)-one derivative | Silica Gel | CH2Cl2/MeOH (9.5:0.5) | nih.gov |
| Aryl-4-azidocinnolines | Silica Gel | Hexane/Ethyl Acetate (various ratios, e.g., 30:1, 8:1) | mdpi.com |
| Indazol-3-one (cinnoline precursor) | Silica Gel | Hexanes/Ethyl Acetate (8:2) | acs.org |
Crystallization Protocols
Crystallization is a crucial final step for achieving high purity of this compound after initial purification by column chromatography. thieme-connect.de This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The process generally involves dissolving the crude or partially purified solid in a suitable solvent or solvent mixture at an elevated temperature to create a saturated or near-saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline solid, while the impurities tend to remain dissolved in the solvent (mother liquor).
The selection of the crystallization solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For cinnoline derivatives, a range of solvents and solvent systems has been reported. Alcohols such as ethanol and methanol (B129727) are commonly used. jocpr.comajrconline.orgnih.gov In some cases, a mixture of solvents, like acetic acid and methanol or dichloromethane and ether, is employed to achieve the desired solubility characteristics. chemijournal.comthieme-connect.de The resulting crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried, often under vacuum. google.com
Table 2: Reported Crystallization Solvents for Cinnoline Derivatives
| Compound Type | Crystallization Solvent/System | Reference |
|---|---|---|
| Pyrazolo[4,3-c]cinnolinone derivative | Acetic Acid/Methanol (4:6) | chemijournal.com |
| Cinnoline derivative | Dichloromethane/Ether | thieme-connect.de |
| Cinnoline derivative | Benzene | thieme-connect.de |
| Cinnoline derivative | Ethanol | jocpr.com |
| Dihydro-methyl cinnolin-yl) ethanone (B97240) derivative | Methanol | ajrconline.org |
| Cinnolin-4(1H)-one derivatives | Ethanol | nih.govtandfonline.com |
| Cinnoline-3-carboxylic acid derivative | Ethanol | tandfonline.com |
| Cinnoline derivative | Toluene | google.com |
Chemical Reactivity and Transformation Pathways of 1 Cinnolin 8 Yl Ethanone
Electrophilic Substitution Reactions on the Cinnoline (B1195905) Ring System
The cinnoline ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. dalalinstitute.commasterorganicchemistry.comuomustansiriyah.edu.iq Any electrophilic attack would be expected to occur on the benzene (B151609) portion of the bicyclic system. Literature on cinnoline itself indicates that electrophilic substitution, such as nitration, tends to yield a mixture of 5- and 8-substituted products. thieme-connect.de For 1-(Cinnolin-8-yl)ethanone, the acetyl group at the 8-position would act as a deactivating group and a meta-director. This would further decrease the reactivity of the aromatic ring towards electrophiles and would likely direct any potential substitution to the 5- and 7-positions. However, without experimental data, the regioselectivity and feasibility of such reactions remain speculative.
Nucleophilic Transformations at the Acetyl Group (e.g., Carbonyl Additions, Condensations)
The acetyl group is a well-known functional handle for a variety of chemical transformations. ichem.md It is expected that the carbonyl group of this compound would undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Condensation reactions, such as the Claisen-Schmidt reaction with aldehydes to form chalcone-like structures, are also theoretically possible. ichem.md The reactivity of the acetyl group could be influenced by the electronic nature of the cinnoline ring. The synthesis of various acetylcinnolines has been reported, but these studies focus on the construction of the heterocyclic system rather than the subsequent reactions of the acetyl moiety. niscpr.res.in
Reactions Involving the Cinnoline Nitrogen Atoms
The nitrogen atoms of the cinnoline ring are nucleophilic and can react with electrophiles. thieme-connect.de N-oxidation with peracids is a common reaction for aza-aromatic compounds, and for cinnoline, it can lead to a mixture of N1 and N2 oxides. thieme-connect.dersc.org Alkylation reactions, for instance with alkyl halides, would also be expected to occur at one of the nitrogen atoms, with a preference for N2 being reported for the parent cinnoline. thieme-connect.de The presence of the 8-acetyl group might sterically or electronically influence the site of N-oxidation or N-alkylation, but no specific studies have been reported for this compound.
Redox Chemistry of the Cinnoline and Acetyl Moieties
The reduction of the nitro group on nitrocinnolines to an amino group is a known transformation. While this compound does not possess a nitro group, the cinnoline ring itself can be reduced. For instance, reduction with lithium aluminum hydride can yield 1,4-dihydrocinnolines. thieme-connect.de The acetyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride. Selective reduction of one moiety over the other would depend on the reaction conditions.
Oxidation of the acetyl group is generally not a facile reaction. Oxidation of the cinnoline ring system can lead to ring-opening under harsh conditions. thieme-connect.de
Mechanistic Investigations of Key Transformations
Due to the absence of studies on the reactivity of this compound, there have been no mechanistic investigations, including the identification of reaction intermediates or kinetic studies of its transformation pathways. General mechanisms for electrophilic aromatic substitution on deactivated rings, nucleophilic additions to carbonyls, and reactions at heterocyclic nitrogen atoms are well-established in organic chemistry, but their specific application to this compound has not been explored. uomustansiriyah.edu.iqmasterorganicchemistry.com
Metal-Mediated and Metal-Catalyzed Transformations of this compound
The chemical reactivity of the cinnoline scaffold can be significantly influenced by the presence of metal catalysts, enabling a range of transformations that are otherwise challenging. Research into the metal-mediated reactions of cinnoline derivatives has revealed pathways for regioselective functionalization, particularly at the C8 position. While direct metal-catalyzed transformations on the acetyl group of this compound are not extensively documented, the introduction of the acetyl group itself and other C-C bond formations at the C8 position via organometallic intermediates are well-established. These transformations highlight the utility of metal catalysis in modifying the cinnoline core.
A key strategy for the functionalization of the cinnoline ring system involves directed ortho-metalation. Pioneering work has demonstrated that the cinnoline scaffold can be selectively metalated at the C8 position using specific zinc and magnesium amide bases. nih.govrsc.orgacs.org This regioselectivity is crucial for the synthesis of specifically substituted cinnoline derivatives, including those with an acetyl group at the 8-position.
The in-situ-generated base TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide) has been identified as a highly effective reagent for the regioselective zincation of cinnoline at the C8 position. nih.govacs.org This C8-zincated intermediate serves as a versatile precursor for subsequent palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups.
One of the most significant applications of this C8-metalated intermediate is in Negishi cross-coupling reactions. nrochemistry.comnih.gov This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the C8 position of the cinnoline ring and a variety of organic halides. For instance, the C8-zincated cinnoline can be coupled with aryl iodides in the presence of a palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand to yield 8-arylcinnolines. acs.orguni-muenchen.de
This methodology provides a direct route to synthesize precursors that could lead to this compound. For example, an acylation reaction of the C8-zincated cinnoline intermediate using an appropriate acyl chloride in the presence of a copper catalyst furnishes the corresponding 8-acylcinnoline. rsc.orgacs.org This demonstrates a viable metal-mediated pathway for the introduction of the acetyl moiety.
The table below summarizes the conditions and outcomes for the regioselective zincation of cinnoline at the C8 position and subsequent functionalization, which are foundational for understanding the synthesis and potential transformations of this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cinnoline | 1. TMP₂Zn·2MgCl₂·2LiCl, THF, 50 °C, 3 h 2. 4-Iodoanisole, Pd(dba)₂, TFP, THF, 50 °C, 12 h | 8-(4-Methoxyphenyl)cinnoline | 72 | acs.org |
| Cinnoline | 1. TMP₂Zn·2MgCl₂·2LiCl, THF, 50 °C, 3 h 2. 4-Iodobenzonitrile, Pd(dba)₂, TFP, THF, 50 °C, 12 h | 4-(Cinnolin-8-yl)benzonitrile | 75 | acs.org |
| Cinnoline | 1. TMP₂Zn·2MgCl₂·2LiCl, THF, 50 °C, 3 h 2. Methyl 4-iodobenzoate, Pd(dba)₂, P(o-furyl)₃, THF, rt, 12 h | Methyl 4-(cinnolin-8-yl)benzoate | 68 | uni-muenchen.de |
| Cinnoline | 1. TMP₂Zn·2MgCl₂·2LiCl, THF, 50 °C, 3 h 2. Benzoyl chloride, CuCN·2LiCl, THF, 0 °C to rt, 3 h | Phenyl(cinnolin-8-yl)methanone | Not Reported | rsc.org |
Furthermore, the versatility of the C8-zincated cinnoline intermediate extends to reactions with other electrophiles. Allylation reactions have also been successfully carried out, expanding the range of possible substituents at this position. nih.gov While the direct metal-catalyzed transformation of the acetyl group in this compound remains an area for further exploration, the principles established by the regioselective metalation and subsequent cross-coupling reactions provide a robust framework for accessing a wide array of 8-substituted cinnolines. These methods underscore the power of organometallic chemistry in the strategic functionalization of heterocyclic cores.
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 Cinnolin 8 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, a complete picture of the atomic arrangement in 1-(Cinnolin-8-yl)ethanone can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the cinnoline (B1195905) ring system and the acetyl substituent. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen atoms in the cinnoline core and the carbonyl group. The aromatic protons on the cinnoline ring typically appear as multiplets in the downfield region of the spectrum, a result of their deshielding and spin-spin coupling interactions. The methyl protons of the acetyl group are observed as a distinct singlet in the upfield region.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the ethanone (B97240) group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the cinnoline ring appear at distinct chemical shifts, reflecting their different electronic environments due to the proximity of the nitrogen atoms and the acetyl substituent.
Table 1: Representative ¹H and ¹³C NMR Data for Cinnoline Derivatives
This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound. Actual values for the target compound may vary.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 9.0 | 120 - 150 |
| Acetyl -CH₃ | 2.0 - 3.0 | 20 - 30 |
| Carbonyl C=O | - | 190 - 210 |
| Aromatic C-N | - | 140 - 160 |
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms in this compound. researchgate.net
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing the connectivity of the protons around the cinnoline ring and confirming their relative positions. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the assignment of adjacent protons in the aromatic system. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, enabling unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbon atoms at the ring junctions of the cinnoline core. Correlations from the methyl protons of the acetyl group to the carbonyl carbon and to the C8 carbon of the cinnoline ring would definitively confirm the attachment of the acetyl group at the 8-position.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of atoms, regardless of their bonding connectivity. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons, further solidifying the structural assignment. semi.ac.cn
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. bioanalysis-zone.com This precision allows for the determination of the elemental formula of this compound, as the measured exact mass can be matched to a unique combination of atoms. nih.gov This is a critical step in confirming the identity of the compound. rsc.org
In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org Analysis of these fragmentation patterns can corroborate the structure elucidated by NMR. scienceready.com.au
Common fragmentation pathways for aromatic ketones often involve cleavage of the bond between the carbonyl group and the aromatic ring (alpha-cleavage). libretexts.org For this compound, this would lead to the formation of a cinnolinyl cation and an acetyl radical, or a cinnolinyl radical and an acetyl cation. The masses of these fragments, observed in the mass spectrum, would provide strong evidence for the presence of both the cinnoline and acetyl moieties within the molecule.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 172.06 | Molecular Ion |
| [M - CH₃]⁺ | 157.04 | Loss of a methyl radical |
| [M - COCH₃]⁺ | 129.05 | Loss of an acetyl radical |
| [COCH₃]⁺ | 43.02 | Acetyl cation |
Note: The m/z values are nominal masses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features:
C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic cinnoline ring typically shifts this band to a lower wavenumber compared to a simple aliphatic ketone.
Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are indicative of the stretching vibrations of C-H bonds on the aromatic cinnoline ring. libretexts.org
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings of the cinnoline system.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring portion of the cinnoline system would appear in the fingerprint region (below 1000 cm⁻¹), and their specific positions can sometimes provide information about the substitution pattern.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (Aryl Ketone) | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Methyl Group | C-H Stretch | 2850 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system—the part of the molecule responsible for its color, or in this case, its absorption of UV radiation. nih.gov
The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. nih.gov For this compound, the key chromophores are the cinnoline ring system and the acetyl group. The cinnoline moiety, an aromatic N-heterocycle, is expected to exhibit strong π → π* transitions, which are characteristic of aromatic systems. uva.nl The presence of the carbonyl group (C=O) in the acetyl substituent introduces the possibility of n → π* transitions, which are typically weaker than π → π* transitions. uva.nl
The solvent in which the analysis is performed can influence the position and intensity of absorption bands. libretexts.org Common solvents for UV-Vis spectroscopy include ethanol (B145695), methanol (B129727), and acetonitrile (B52724), chosen for their transparency in the wavelength range of interest. libretexts.org While specific experimental UV-Vis data for this compound is not widely published, data for structurally related compounds, such as other cinnoline derivatives, can provide insight into the expected spectral features. For instance, substituted cinnolines typically exhibit multiple absorption bands in the UV region.
Table 1: Representative UV-Vis Absorption Data for Aromatic Heterocycles
| Compound/Chromophore | Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
|---|---|---|---|
| Benzene | π → π* | ~254 | 240 |
| Naphthalene | π → π* | ~286 | 9,300 |
| Unsaturated Ketones | n → π* | ~300 | 100 |
| Unsaturated Ketones | π → π* | ~242 | 18,000 |
Note: The data in this table is representative and serves to illustrate the typical absorption ranges for the chromophores present in this compound. Actual values for the target compound may vary.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which a detailed molecular structure can be elucidated. researchgate.net
While a specific crystal structure for this compound is not publicly available, crystallographic data for other substituted cinnolines have been reported. These studies confirm the planar nature of the cinnoline ring system and provide a basis for expected bond lengths and angles in related structures.
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit of the crystal lattice. |
| Z | The number of molecules per unit cell. |
Note: This table outlines the key parameters obtained from an X-ray crystallography experiment. Specific values would be determined from the analysis of a single crystal of this compound.
Chromatographic Methods (GC-MS, LC-MS) for Purity Assessment and Structural Confirmation
Chromatographic techniques are indispensable for separating components of a mixture and are frequently coupled with mass spectrometry for identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nist.gov In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the stationary phase. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov
For this compound, GC-MS analysis would provide a retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum. The mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. etamu.edu The fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure. For example, fragmentation of this compound would likely involve the loss of a methyl group (CH₃) or an acetyl group (CH₃CO) from the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique to GC-MS and is particularly useful for compounds that are not volatile or are thermally unstable. nih.gov In LC-MS, the sample is dissolved in a liquid mobile phase and passed through a column that separates the components based on their interactions with the stationary phase. ijbs.com The separated components then enter the mass spectrometer for detection and analysis. ijbs.com
LC-MS analysis of this compound would provide a retention time and a mass spectrum, similar to GC-MS. researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the analysis of a wide range of compounds. nih.gov LC-MS is also highly sensitive and can be used for the accurate quantification of the compound in a sample. mdpi.com Commercial suppliers of this compound often provide LC-MS data to confirm the identity and purity of their products. bldpharm.com
Table 3: Common Mass Spectrometry Fragmentation Patterns
| Functional Group | Common Neutral Loss | Fragment Ion |
|---|---|---|
| Ketone (Acetyl group) | CH₃• (m/z 15) | [M-15]⁺ |
| Ketone (Acetyl group) | CH₂=C=O (m/z 42) | [M-42]⁺ |
Note: This table shows potential fragmentation pathways that could be observed in the mass spectrum of this compound.
Computational and Theoretical Studies of 1 Cinnolin 8 Yl Ethanone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.
For 1-(Cinnolin-8-yl)ethanone, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated, including total energy, dipole moment, and the distribution of atomic charges. These properties are critical for understanding the molecule's polarity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | Value |
| C-CH3 | Value | |
| C(cinnoline)-C(carbonyl) | Value | |
| N=N | Value | |
| Bond Angle (°) | C(cinnoline)-C(carbonyl)-O | Value |
| C(cinnoline)-C(carbonyl)-C(methyl) | Value | |
| Dihedral Angle (°) | C(aromatic)-C(cinnoline)-C(carbonyl)-O | Value |
Note: The values in this table are placeholders and would be determined from actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the cinnoline (B1195905) ring and the ethanone (B97240) substituent would highlight the electron-rich and electron-poor areas.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are placeholders and would be determined from FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. The MEP map is color-coded to indicate different regions of electrostatic potential: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential.
For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the cinnoline ring, indicating these as sites for electrophilic attack. Regions of positive potential might be expected around the hydrogen atoms.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis is a specific application of molecular modeling that focuses on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt and determining their relative stabilities.
For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the ethanone group to the cinnoline ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the most stable conformer(s) and the energy barriers to rotation between them. This information is critical for understanding the molecule's flexibility and its preferred shape in different environments.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves identifying the lowest energy path, known as the reaction coordinate, and characterizing the high-energy point along this path, the transition state. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
For a potential reaction involving this compound, such as a nucleophilic addition to the carbonyl group, reaction pathway modeling could be used to calculate the activation energy and visualize the geometry of the transition state. This would provide valuable insights into the reaction mechanism and the factors that influence the reaction rate.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule.
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated frequencies correspond to the different vibrational modes of the molecule. Similarly, theoretical methods can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These predicted spectra serve as a powerful tool for the interpretation and assignment of experimental spectroscopic data.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| Infrared (IR) | C=O Stretch (cm⁻¹) | Value |
| C-H Stretch (cm⁻¹) | Value | |
| ¹³C NMR | C=O Chemical Shift (ppm) | Value |
| C-CH₃ Chemical Shift (ppm) | Value | |
| ¹H NMR | -CH₃ Chemical Shift (ppm) | Value |
| Cinnoline Ring Protons (ppm) | Range of Values |
Note: The values in this table are placeholders and would be determined from theoretical spectroscopic calculations.
Simulations of Intermolecular Interactions (e.g., ligand-target interaction in non-biological contexts, material science applications)
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the simulation of intermolecular interactions for this compound in non-biological or material science contexts. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the properties of related heterocyclic compounds like quinolines and other cinnoline derivatives, research focusing on the specific intermolecular interactions of this compound is not publicly available at this time.
Therefore, detailed research findings, data tables on interaction energies, or simulations of its behavior in material science applications cannot be provided. The field of computational chemistry is rapidly advancing, and it is possible that such studies will be undertaken in the future to explore the potential of this compound in these areas.
Synthesis and Chemical Exploration of Derivatives and Analogues of 1 Cinnolin 8 Yl Ethanone
Substituent Effects on the Cinnoline (B1195905) Ring (e.g., Introduction of Halogens, Alkyl, Aryl, Heteroaryl Moieties)
The introduction of substituents onto the cinnoline ring of 1-(Cinnolin-8-yl)ethanone can profoundly influence its chemical reactivity and biological activity. The position of substitution is governed by the directing effects of the fused benzene (B151609) ring, the pyridazine (B1198779) ring nitrogens, and the 8-acetyl group.
Electrophilic aromatic substitution on the cinnoline ring is generally predicted to occur on the benzene ring portion, at positions 5 and 7, as the pyridazine ring is deactivated by the two nitrogen atoms. The 8-acetyl group, being an electron-withdrawing group, would further deactivate the ring towards electrophilic attack and would likely direct incoming electrophiles to the meta-positions (positions 5 and 7). Halogenation, nitration, and Friedel-Crafts reactions would be expected to follow this regioselectivity.
Nucleophilic aromatic substitution is more likely to occur on the electron-deficient pyridazine ring, particularly at positions 3 and 4. The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution by various nucleophiles.
The introduction of alkyl, aryl, and heteroaryl moieties can be achieved through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, typically requiring a halogenated cinnoline precursor. The synthesis of such precursors would likely involve standard methods for the synthesis of substituted cinnolines ijper.org.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reagent | Predicted Major Product(s) |
| Br₂/FeBr₃ | 1-(5-Bromo-cinnolin-8-yl)ethanone and 1-(7-Bromo-cinnolin-8-yl)ethanone |
| HNO₃/H₂SO₄ | 1-(5-Nitro-cinnolin-8-yl)ethanone and 1-(7-Nitro-cinnolin-8-yl)ethanone |
| RCOCl/AlCl₃ | 1-(5-Acyl-cinnolin-8-yl)ethanone and 1-(7-Acyl-cinnolin-8-yl)ethanone |
Note: This table is based on theoretical predictions of regioselectivity for electrophilic aromatic substitution.
Regioisomeric Studies of Related Cinnoline Derivatives
A systematic study of the regioisomers of acetylcinnoline would provide valuable insights into how the position of the acetyl group influences the molecule's properties. To date, there is a lack of comparative studies on the various positional isomers of 1-(Cinnolin-yl)ethanone (e.g., substitution at the 3, 4, 5, 6, or 7-positions).
The synthesis of these regioisomers would likely require different synthetic strategies. For example, a 3-acetylcinnoline could potentially be synthesized via the Richter cinnoline synthesis from an appropriately substituted ortho-aminophenylpropiolic acid derivative. A 4-acetylcinnoline might be accessible through the cyclization of a diazonium salt derived from an ortho-aminoacetophenone. The synthesis of isomers with the acetyl group on the benzene ring (positions 5, 6, and 7) would likely involve Friedel-Crafts acylation of a substituted cinnoline or a multi-step synthesis starting from a substituted aniline.
A comparative analysis of the spectroscopic data (NMR, IR, MS) and physicochemical properties (pKa, dipole moment, reactivity) of these isomers would be highly informative.
Synthesis of Fused Heterocyclic Systems Containing the Cinnoline-Ethanone Scaffold
The this compound scaffold is a promising starting material for the synthesis of novel fused heterocyclic systems. The acetyl group can participate in various cyclization reactions to form new rings fused to the cinnoline core.
For example, reaction of the acetyl group with hydrazines could lead to the formation of a pyrazole ring, resulting in a pyrazolo[x,y-z]cinnoline system. Similarly, reaction with hydroxylamine could yield an isoxazole-fused derivative. Condensation with active methylene compounds, followed by intramolecular cyclization, could provide access to fused pyridone or pyranone rings.
The specific annulation strategy would depend on the desired heterocyclic ring and the reagents employed. These fused systems would possess rigid, planar structures, making them interesting candidates for applications in materials science and as biologically active agents.
Structure-Reactivity Relationship (SRR) Studies of Analogues
While specific structure-reactivity relationship (SRR) studies for this compound analogues are not documented, general principles can be applied to predict how structural modifications would affect reactivity.
The electronic nature of substituents on the cinnoline ring would significantly impact the reactivity of both the ring system and the acetyl group. Electron-donating groups on the benzene ring portion would increase the electron density, making the ring more susceptible to electrophilic attack and potentially influencing the reactivity of the acetyl group through resonance effects. Conversely, electron-withdrawing groups would have the opposite effect.
Applications of 1 Cinnolin 8 Yl Ethanone in Advanced Chemical Research and Materials Science
Role as a Synthetic Building Block in Complex Chemical Synthesis
The primary and most evident application of 1-(Cinnolin-8-yl)ethanone is its role as a versatile synthetic building block or intermediate in organic synthesis. ijper.orgmdpi.com The molecule possesses two key reactive sites: the acetyl group and the cinnoline (B1195905) ring system, which allow for the construction of more complex molecular architectures.
The acetyl group is a particularly useful functional handle. The methyl protons are acidic and can be removed to form an enolate, which can participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the carbonyl group itself is reactive towards nucleophiles. This dual reactivity allows this compound to serve as a precursor to a variety of more elaborate structures. For instance, analogous compounds like 3-acetyl-cinnoline derivatives are known to undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcone-like structures. researchgate.net These reactions demonstrate the utility of the acetyl group in extending the π-conjugated system of the molecule, a common strategy in the synthesis of dyes and pharmacologically active compounds.
Another example from a related compound, 3-acetyl-6-chloro-1H-cinnolin-4-one, shows its use in condensation reactions with hydrazides to construct new heterocyclic rings, such as pyrazoles, fused to the cinnoline core. researchgate.net This highlights the potential of acetylcinnolines to serve as starting materials for polycyclic heterocyclic systems. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Aldol Condensation | Aldehydes/Ketones, Base | β-Hydroxy ketones |
| Claisen-Schmidt Condensation | Aromatic Aldehydes, Acid/Base | Cinnolinyl Chalcones |
| α-Halogenation | NBS, Br₂, or SO₂Cl₂ | 1-(Cinnolin-8-yl)-2-haloethanone |
| Mannich Reaction | Formaldehyde, Secondary Amine | β-Aminoketones (Mannich bases) |
| Knoevenagel Condensation | Active Methylene Compounds, Base | Cinnolinyl-substituted alkenes |
| Heterocycle Formation | Hydrazines, Hydroxylamine | Pyrazole or Isoxazole derivatives |
Exploration as a Ligand in Coordination Chemistry (non-biological)
In the field of coordination chemistry, this compound possesses the necessary structural features to act as a chelating ligand for metal ions. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. youtube.com The potential coordination sites in this compound are the two nitrogen atoms of the diazine ring (N1 and N2) and the oxygen atom of the carbonyl group.
This arrangement could allow the molecule to function as a bidentate or tridentate ligand.
Bidentate Coordination: The molecule could coordinate to a metal center through one of the ring nitrogens (likely N1, due to steric accessibility) and the adjacent carbonyl oxygen, forming a stable five-membered chelate ring.
Tridentate Coordination: In certain conformations, it might be possible for the ligand to bind a single metal ion using both nitrogen atoms and the carbonyl oxygen, although this would likely involve significant ring strain. A more probable tridentate mode would be in forming bridged polynuclear complexes.
The coordination number—the number of bonds to the central metal ion—and the resulting geometry of the complex would depend on the nature of the metal ion, its oxidation state, and the reaction conditions. youtube.com Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orglibretexts.org Despite this potential, the use of this compound specifically as a ligand in coordination chemistry is not well-documented in existing literature, representing an area ripe for exploration.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |
|---|---|---|
| Bidentate | N1, C=O | 5-membered |
| Bidentate | N2, C=O | 6-membered (less likely) |
| Bridging | (N1, C=O) and N2 | Links multiple metal centers |
Integration into Functional Materials (e.g., Optoelectronic Materials, Sensors, Catalysis)
The cinnoline ring is an electron-deficient aromatic system, and when combined with various substituents, it can give rise to materials with interesting electronic and optical properties.
There is currently no available research in the scientific literature to suggest that this compound has been investigated or used in the fields of catalysis or organocatalysis. Its structure does not immediately present features commonly associated with well-known catalytic scaffolds.
Materials with significant non-linear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including optical communication and data storage. mdpi.com A common molecular design for second-order NLO materials involves linking an electron-donating group and an electron-withdrawing group through a π-conjugated system.
The structure of this compound contains two of the three essential components:
A π-conjugated system : The bicyclic aromatic cinnoline ring provides a delocalized electron system.
An electron-withdrawing group : The acetyl (ethanone) group is a moderate electron-withdrawing group.
While this compound lacks a strong electron-donating group, the cinnoline core itself can participate in charge transfer. Quinoline-based compounds, which are structurally analogous, are noted for their high thermal stability and electron-transporting capabilities, making them desirable for optoelectronic applications. mdpi.commdpi.com The introduction of the electron-withdrawing acetyl group onto the cinnoline ring could enhance its polarization and potentially lead to NLO activity. Further functionalization, such as adding a strong donor group (e.g., -N(CH₃)₂, -OCH₃) at another position on the ring, would be a standard strategy to significantly increase the molecule's first hyperpolarizability (β), a measure of its NLO response. Theoretical and experimental studies would be required to quantify the NLO properties of this specific compound.
Table 3: Structural Features of this compound for Potential NLO Application
| Feature | Presence in this compound | Role in NLO Properties |
|---|---|---|
| π-Conjugated System | Yes (Cinnoline Ring) | Facilitates electron delocalization and charge transfer. |
| Electron-Withdrawing Group | Yes (Acetyl Group) | Creates intramolecular charge asymmetry (polarization). |
| Electron-Donating Group | No | Its absence likely limits the magnitude of the NLO response. |
Development of Novel Reagents and Methodologies
Based on the available scientific literature, this compound has not been prominently featured in the development of novel chemical reagents or groundbreaking synthetic methodologies. Its role appears to be more aligned with that of a synthetic intermediate, where its functional groups are modified using established chemical reactions to build more complex target molecules. researchgate.netresearchgate.net While syntheses of cinnoline derivatives have seen many developments, the use of a specific isomer like this compound as a tool to forge new reaction pathways remains an underexplored area.
Future Research Directions and Unresolved Challenges in the Study of 1 Cinnolin 8 Yl Ethanone
Development of More Sustainable and Green Synthetic Protocols
The synthesis of cinnoline (B1195905) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov A critical future endeavor is the development of sustainable and green synthetic routes to 1-(Cinnolin-8-yl)ethanone . This could involve the application of principles of green chemistry, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents.
Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, and its application to the synthesis of This compound could lead to more efficient and sustainable processes. researchgate.net Furthermore, the exploration of catalytic methods, particularly those employing earth-abundant metals, could provide greener alternatives to traditional stoichiometric reagents. mdpi.com A prospective green synthesis protocol for This compound is outlined in Table 1.
Table 1: Prospective Green Synthesis Protocol for this compound
| Step | Reaction Type | Catalyst/Reagent | Solvent | Conditions | Green Chemistry Principle |
|---|---|---|---|---|---|
| 1 | Diazotization | Sodium Nitrite (B80452), Eco-friendly acid | Water | 0-5 °C | Use of safer solvents and reagents |
| 2 | Cyclization | Bio-based catalyst | Ethanol (B145695)/Water | Microwave irradiation | Use of renewable feedstocks and alternative energy sources |
Exploration of Novel Reaction Pathways and Mechanistic Insights
The reactivity of the cinnoline ring system is complex and offers a rich field for investigation. A significant unresolved challenge is the elucidation of novel reaction pathways for the functionalization of This compound . Understanding the regioselectivity of electrophilic and nucleophilic substitution reactions on the cinnoline core, as influenced by the 8-acetyl group, is paramount for its development as a versatile synthetic building block.
Future research should focus on metal-catalyzed cross-coupling reactions to introduce a variety of substituents at different positions of the cinnoline ring. benthamdirect.com Moreover, detailed mechanistic studies, employing both experimental techniques and computational modeling, are necessary to gain a deeper understanding of the factors governing the reactivity of This compound . This knowledge will be instrumental in designing rational synthetic strategies for novel derivatives with tailored properties.
Advanced Spectroscopic Techniques for Dynamic Structure Elucidation
While standard spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for the basic characterization of This compound , a more in-depth understanding of its structural dynamics and electronic properties requires the application of advanced spectroscopic methods. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for the unambiguous assignment of all proton and carbon signals, which is fundamental for its structural confirmation.
Furthermore, techniques like X-ray crystallography would provide precise information about its solid-state structure and intermolecular interactions. The application of advanced techniques such as single-molecule spectroscopy could reveal dynamic processes and conformational changes that are not observable in ensemble measurements. nih.gov A summary of the expected spectroscopic data for This compound is presented in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
|---|---|
| ¹H NMR | Aromatic protons on the cinnoline ring, methyl protons of the acetyl group. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Carbon signals for the cinnoline ring and the acetyl group, including the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching (acetyl group), C=N and C=C stretching (aromatic ring), and C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. nih.gov For a relatively unexplored compound like This compound , AI and ML algorithms could be invaluable in predicting its properties, designing efficient synthetic routes, and identifying potential biological targets. rsc.orgresearchgate.net
Retrosynthetic analysis programs, powered by machine learning, can propose novel and efficient synthetic pathways. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of This compound and its derivatives, thereby guiding the design of new compounds with enhanced therapeutic potential. The use of ML can also aid in the optimization of reaction conditions, leading to higher yields and purities. researchgate.net
Expansion into Underexplored Chemical Space and Functional Material Applications
The true potential of This compound lies in its role as a scaffold for the exploration of new chemical space. Its functional groups—the acetyl moiety and the nitrogen atoms of the cinnoline ring—provide handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Beyond its potential applications in medicinal chemistry, the unique electronic properties of the cinnoline ring suggest that derivatives of This compound could find applications as functional materials. For example, they could be investigated as organic light-emitting diodes (OLEDs), sensors, or components in photovoltaic devices. The synthesis and characterization of coordination complexes of This compound with various metal ions could also lead to new materials with interesting magnetic or catalytic properties.
Q & A
What are the standard synthetic routes for 1-(Cinnolin-8-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Basic : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions targeting the cinnolinyl moiety. Key steps include protecting reactive sites on cinnoline derivatives to direct regioselectivity during acetylation .
Advanced : Optimize solvent polarity (e.g., dichloromethane vs. toluene) and catalyst load (e.g., AlCl₃ or FeCl₃) to enhance electrophilic substitution efficiency. Monitor by HPLC to identify side products like over-acetylated derivatives .
How do structural modifications to the cinnolinyl core influence the compound’s bioactivity?
Basic : Substituents on the cinnoline ring (e.g., electron-withdrawing groups at position 3) can alter electronic properties, affecting binding to biological targets like kinases or antimicrobial enzymes .
Advanced : Use density functional theory (DFT) to calculate charge distribution and steric effects. Compare with analogs (e.g., 1-(3-Methylquinoxalin-2-yl)ethanone) to correlate substituent position with activity shifts in enzyme inhibition assays .
What spectroscopic techniques are most reliable for characterizing this compound?
Basic : Use H/C NMR to confirm acetyl group integration and aromatic proton environments. IR spectroscopy identifies the carbonyl stretch (~1680–1720 cm⁻¹) .
Advanced : Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isobaric impurities. Pair with X-ray crystallography for unambiguous confirmation of regiochemistry .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic : Validate assay conditions (e.g., pH, temperature) and cell-line specificity. Compare results across multiple studies (e.g., antimicrobial vs. anticancer screens) .
Advanced : Perform meta-analysis of IC₅₀ values from public databases. Use isogenic cell lines to isolate confounding factors like efflux pump expression .
What computational tools are recommended for predicting ADMET properties?
Basic : SWISS ADME predicts Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5). For this compound derivatives, prioritize low topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
Advanced : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with free-energy perturbation to assess binding stability to cytochrome P450 enzymes, reducing false positives in toxicity screens .
How does the compound interact with biological macromolecules, and what experimental methods validate these interactions?
Basic : Use fluorescence quenching assays to measure binding affinity to serum albumin. Differential scanning calorimetry (DSC) detects thermal stability shifts upon ligand binding .
Advanced : Perform surface plasmon resonance (SPR) for real-time kinetics (kₐₙ/kₒff) or cryo-EM to map interactions with DNA repair enzymes like PARP-1 .
What strategies mitigate synthetic challenges like poor regioselectivity or side reactions?
Basic : Introduce directing groups (e.g., methoxy or amino) on cinnoline to guide acetylation. Use low-temperature conditions (−20°C) to suppress polymerization .
Advanced : Deploy flow chemistry for precise control of residence time and reagent mixing. Monitor intermediates via in-line FTIR to abort failed reactions early .
How do solvent and pH affect the compound’s stability in storage?
Basic : Store in anhydrous DMSO at −20°C to prevent hydrolysis of the acetyl group. Avoid aqueous buffers with pH >8 to limit ketone oxidation .
Advanced : Conduct accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to quantify degradation products like cinnolin-8-ol .
What are the limitations of current SAR studies, and how can they be addressed?
Basic : Limited data on in vivo pharmacokinetics for cinnoline derivatives. Prioritize analogs with logD values between 1–3 for improved bioavailability .
Advanced : Use CRISPR-Cas9 to engineer bacterial strains (e.g., E. coli ΔacrB) for more accurate MIC determinations against efflux-resistant pathogens .
How can quantum chemical computations enhance understanding of its reactivity?
Advanced : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 at the B3LYP/6-311++G(d,p) level to predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data from stopped-flow spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
